AAA-10 Exhibits ~1000-Fold Higher Trypanocidal Potency than Nifurtimox Against T. brucei
The 5-nitro-2-furancarboxylamide class to which AAA-10 belongs demonstrates trypanocidal activity approximately 1000-fold more potent than the clinical reference compound nifurtimox against in vitro Trypanosoma brucei bloodstream forms. This class-level potency differential is established through direct comparative EC50 measurements across multiple synthesized analogs, with the most potent members achieving low nanomolar activity (EC50 = 2.4–31.3 nM) versus nifurtimox in the micromolar range [1]. The data are derived from a standardized Alamar Blue viability assay under identical culture conditions [2].
| Evidence Dimension | In vitro trypanocidal activity (EC50) |
|---|---|
| Target Compound Data | Class range EC50 = 2.4–31.3 nM (AAA-10 analog class; specific individual EC50 for AAA-10 not reported in this dataset) |
| Comparator Or Baseline | Nifurtimox EC50 ~1–10 μM (reported as baseline clinical comparator) |
| Quantified Difference | Approximately 1000-fold more potent than nifurtimox |
| Conditions | Bloodstream-form T. brucei, Alamar Blue viability assay, 48–72 h incubation, 37°C |
Why This Matters
The 1000-fold potency advantage over nifurtimox directly translates to lower required compound quantities in screening assays and reduced solvent/DMSO artifacts, improving assay reproducibility and data quality in trypanosomiasis research.
- [1] Zhou, L.; Stewart, G.; Rideau, E.; Westwood, N. J. A Class of 5-Nitro-2-furancarboxylamides with Potent Trypanocidal Activity against Trypanosoma brucei in Vitro. J. Med. Chem. 2013, 56 (3), 796–806. Abstract: '...~1000-fold more potent than nifurtimox...' DOI: 10.1021/jm301215e. View Source
- [2] Zhou, L. et al. J. Med. Chem. 2013, Table 1: EC50 of NFN1 (12a) = 31.3 ± 3.1 nM; 12g = 17.3 ± 2.4 nM. DOI: 10.1021/jm301215e. View Source
